1,4-Dithiane 1,4-dioxide
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Overview
Description
1,4-Dithiane 1,4-dioxide is an organosulfur compound with the molecular formula C4H8O2S2 It is a derivative of 1,4-dithiane, where the sulfur atoms are oxidized to sulfoxides
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dithiane 1,4-dioxide can be synthesized through the oxidation of 1,4-dithiane. One common method involves the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of acetic acid (CH3COOH) as a solvent . The reaction typically proceeds at room temperature, and the product is isolated through crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,4-Dithiane 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide groups back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as alkyl halides or Grignard reagents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: 1,4-Dithiane.
Substitution: Alkylated or arylated derivatives of this compound.
Scientific Research Applications
1,4-Dithiane 1,4-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecular architectures.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dithiane 1,4-dioxide involves its ability to undergo various chemical transformations. The sulfoxide groups can participate in oxidation-reduction reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1,4-Dithiane 1,4-dioxide can be compared to other similar compounds such as:
1,3-Dithiane: Another organosulfur compound with different reactivity and applications.
1,4-Dithiane: The non-oxidized form of this compound, which has different chemical properties.
Sulfolane: A related compound with a sulfone group, used as a solvent and in various chemical processes.
Properties
CAS No. |
57983-04-7 |
---|---|
Molecular Formula |
C4H8O2S2 |
Molecular Weight |
152.2 g/mol |
IUPAC Name |
1,4-dithiane 1,4-dioxide |
InChI |
InChI=1S/C4H8O2S2/c5-7-1-2-8(6)4-3-7/h1-4H2 |
InChI Key |
XGISLVMWAFEKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCS1=O |
Origin of Product |
United States |
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